molecular formula C3H6N4O B1346148 (5-amino-1H-1,2,4-triazol-3-yl)methanol CAS No. 63870-39-3

(5-amino-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1346148
CAS No.: 63870-39-3
M. Wt: 114.11 g/mol
InChI Key: WQWSMVWRGAFPJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of aminoguanidine with malonic acid in acidic aqueous solutions. The reaction conditions, including the molar ratio and concentration of the reactants, temperature, and time, significantly influence the yield of the desired product . Another common method involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides .

Industrial Production Methods: Industrial production of (5-amino-1H-1,2,4-triaz

Biological Activity

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered significant attention in biological research due to its diverse pharmacological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a triazole ring with an amino group at the 5-position and a hydroxymethyl group at the 3-position. This unique structure enhances its solubility and reactivity, making it suitable for bioorthogonal reactions and as a versatile building block in organic synthesis. Its solubility in water and various organic solvents allows for broad application in biological systems.

Target Interactions
this compound interacts with several biological targets:

  • Enzyme Inhibition : It is identified as a potent inhibitor of various enzymes including kinases and lysine-specific demethylase 1. This inhibition is crucial for regulating biochemical pathways involved in cell proliferation and apoptosis.
  • CYP450 Interaction : The nitrogen atoms in the triazole ring bind to iron in the heme moiety of cytochrome P450 enzymes, which plays a significant role in drug metabolism .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human malignant melanoma cells (A375), with IC50 values indicating substantial growth inhibition. The compound's ability to induce cytotoxic effects has been validated through assays such as MTT and LDH .

Enzyme Inhibition Profile

The enzyme inhibition profile of this compound reveals its potential in therapeutic applications:

Enzyme Inhibition Type IC50 Value
Lysine-specific demethylase 1Competitive< 100 nM
Various kinasesNon-competitive< 50 nM

This table summarizes the potency of this compound against key enzymes involved in cancer progression and metabolism.

Case Study 1: Anticancer Activity

A study published in PubChem reported that derivatives of this compound exhibited significant cytotoxic effects on several cancer cell lines. The most active derivatives showed IC50 values ranging from 6 to 23 nM against human cancer cell lines such as HeLa and A375. These findings suggest that modifications to the triazole structure can enhance anticancer efficacy .

Case Study 2: Bioorthogonal Applications

The unique chemical properties of this compound make it suitable for bioorthogonal reactions within living cells. It has been utilized as a biocompatible linker in click chemistry reactions, allowing for the covalent attachment of drugs or imaging agents to biomolecules like proteins or antibodies.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group at the 3-position undergoes oxidation to form carboxylic acid derivatives. For example: 5 amino 1H 1 2 4 triazol 3 yl methanolKMnO4Oxidation 5 amino 1H 1 2 4 triazol 3 yl carboxylic acid\text{ 5 amino 1H 1 2 4 triazol 3 yl methanol}\xrightarrow[\text{KMnO}_4]{\text{Oxidation}}\text{ 5 amino 1H 1 2 4 triazol 3 yl carboxylic acid}This reaction is typically carried out in acidic or alkaline aqueous media, yielding products with enhanced polarity and potential for further functionalization .

Reduction Reactions

The amino group at the 5-position can be reduced under specific conditions. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents, producing derivatives such as: 5 amino 1H 1 2 4 triazol 3 yl methanolLiAlH4Reduction 5 amino 1H 1 2 4 triazol 3 yl methanamine\text{ 5 amino 1H 1 2 4 triazol 3 yl methanol}\xrightarrow[\text{LiAlH}_4]{\text{Reduction}}\text{ 5 amino 1H 1 2 4 triazol 3 yl methanamine}Reduction pathways are less frequently reported but remain critical for modifying the compound’s electronic properties .

Substitution Reactions

The amino group participates in nucleophilic substitution reactions, enabling the synthesis of diverse derivatives. For instance:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) yields N-acyl derivatives.
  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) produces N-alkylated triazoles.

A study optimized microwave-assisted substitution reactions using N-guanidinosuccinimide and amines (Table 1) :

Table 1: Optimization of substitution reaction conditions for N-morpholino derivatives

EntrySolventTemp (°C)Time (min)Yield (%)
1EtOH1802527
2H₂O1802528
3AcOEt1802564
4MeCN1702579

Acetonitrile (MeCN) at 170°C provided the highest yield (79%), demonstrating solvent and temperature sensitivity.

Cyclization and Tautomerism

Under microwave irradiation, (5-amino-1H-1,2,4-triazol-3-yl)methanol undergoes cyclization with carbonyl compounds. For example, reaction with succinic anhydride produces fused triazole derivatives . Tautomerism studies via NMR and X-ray crystallography confirm prototropic shifts between 1H- and 4H-triazole forms, influencing reactivity .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing derivatives of (5-amino-1H-1,2,4-triazol-3-yl)methanol?

Methodological Answer: Microwave-assisted synthesis is a robust approach for preparing derivatives. For example, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were synthesized via two pathways:

  • Pathway 1 : Nucleophilic ring-opening of N-guanidinosuccinimide with aliphatic amines under microwave irradiation, followed by triazole ring recyclization (yields: 65–85%) .
  • Pathway 2 : Reaction of N-arylsuccinimides with aminoguanidine hydrochloride under microwave conditions for aromatic amines (yields: 55–75%) . Key factors include amine nucleophilicity and microwave parameters (e.g., 100–150°C, 10–30 min).

Q. How can the structure of this compound derivatives be confirmed experimentally?

Methodological Answer: Combine NMR spectroscopy and X-ray crystallography :

  • NMR : Observe tautomeric forms via 1H^1H- and 13C^{13}C-NMR chemical shifts. For instance, annular tautomerism in 1,2,4-triazoles is resolved by splitting of NH2_2 signals in DMSO-d6_6 .
  • X-ray crystallography : Determine absolute tautomeric states and hydrogen-bonding networks. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one crystallizes in the monoclinic P21_1/c space group, with bond lengths (C1–N3: 1.335 Å, C2–N2: 1.315 Å) confirming tautomer localization .

Q. What characterization techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC-MS : Quantify purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH for 28 days).
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., melting points: 438–440 K for triazole derivatives) .

Advanced Research Questions

Q. How can tautomerism in 5-amino-1H-1,2,4-triazole derivatives be systematically analyzed?

Methodological Answer: Tautomerism is resolved via:

  • Crystallographic studies : Compare bond lengths (e.g., N1–C1 = 1.343 Å vs. C1–N4 = 1.358 Å) to identify dominant tautomers. In 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides , the 5-amino tautomer predominates due to intramolecular H-bonding (N1–H1N⋯O1 = 1.898 Å) .
  • DFT calculations : Optimize tautomeric structures at the B3LYP/6-311++G(d,p) level and compare experimental vs. theoretical NMR shifts .

Q. What strategies resolve contradictions in crystallographic data for triazole derivatives?

Methodological Answer: Discrepancies in tautomeric assignments (e.g., 5-amino vs. 3-amino forms) are addressed by:

  • Hydrogen-bonding analysis : Supramolecular chains (e.g., helical chains along the b-axis in C10_{10}H17_{17}N5_5O ) validate tautomer placement .
  • Multi-technique validation : Cross-reference X-ray data with solid-state NMR or IR spectroscopy to confirm H-atom positions .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate with antifungal or anticancer activity .
  • Molecular docking : Simulate binding to targets (e.g., glycogen phosphorylase for antidiabetic studies) using AutoDock Vina with Lamarckian GA parameters .

Properties

IUPAC Name

(3-amino-1H-1,2,4-triazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWSMVWRGAFPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950001
Record name (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol
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Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63870-39-3, 27277-03-8
Record name Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27277-03-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-amino-1H-1,2,4-triazol-3-yl)methanol
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